molecular formula C19H22N4O3S2 B2990954 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-13-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2990954
CAS No.: 1021055-13-9
M. Wt: 418.53
InChI Key: TVVILFYYJQGWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research by Mohareb et al. (2004) explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, from thiophenylhydrazonoacetates. This study showcases the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Synthesis and Crystal Structure Analysis : Prabhuswamy et al. (2016) detailed the synthesis and structural analysis of a pyrazole-carboxamide derivative incorporating a thiophene ring. Their work provides insights into the molecular structure and potential interactions of such compounds, highlighting the structural features crucial for their chemical reactivity and possible applications in material science or medicinal chemistry (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biological Activity and Applications

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study signifies the potential of pyrazole and pyrimidine derivatives in developing therapeutic agents for cancer and inflammation-related disorders (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

  • Molecular Docking and Screening : Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine-pyrazole hybrids, and conducted in silico molecular docking screenings. Their research demonstrates the application of computational methods in predicting the biological activity of heterocyclic compounds and identifying promising candidates for further study (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-3-7-20-19(24)14-10-15(16-5-4-8-27-16)21-18-17(14)12(2)22-23(18)13-6-9-28(25,26)11-13/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVILFYYJQGWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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